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Compound of Interest

4-Hydroxy-2-methoxy-6-
Compound Name:
methylbenzonitrile

CAS No.: 1374575-05-9

Cat. No.: B2807286

L J

Introduction: A Versatile Scaffold for Chemical
Innovation

4-Hydroxy-2-methoxy-6-methylbenzonitrile is a substituted aromatic compound with the
molecular formula CoHsNO2 and a molecular weight of 163.17 g/mol .[1] Its structure, featuring
a benzonitrile core functionalized with hydroxyl, methoxy, and methyl groups, presents a unique
and versatile scaffold for organic synthesis and medicinal chemistry. The interplay of these
functional groups—a hydrogen bond donor (hydroxyl), an electron-donating group (methoxy),
and a reactive nitrile moiety—makes this molecule a valuable starting material for the synthesis
of a diverse range of more complex structures.[1]

Benzonitrile derivatives are recognized as important intermediates in the development of
bioactive molecules. For instance, related compounds have demonstrated significant
antiproliferative activity against human cancer cell lines.[1] The strategic placement of
substituents on the phenyl ring allows for the fine-tuning of physicochemical properties and
biological activity, making 4-Hydroxy-2-methoxy-6-methylbenzonitrile a compound of high
interest for structure-activity relationship (SAR) studies in drug discovery.[1]

These application notes provide detailed, field-proven protocols for the synthesis and
derivatization of 4-Hydroxy-2-methoxy-6-methylbenzonitrile, offering researchers a practical
guide to harnessing its synthetic potential.
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Physicochemical and Spectroscopic Data

A summary of the key properties of 4-Hydroxy-2-methoxy-6-methylbenzonitrile is provided
below. While experimental spectroscopic data for this specific compound is not widely
published, the expected NMR chemical shifts can be predicted based on the analysis of similar

structures.
Property Value Source
Molecular Formula CoHoNO2
Molecular Weight 163.17 g/mol
4-hydroxy-2-methoxy-6-
IUPAC Name Y Y o Y
methylbenzonitrile
Aromatic protons (~6.2-6.5
ppm), Methoxy protons (~3.8
Predicted *H NMR ppm), Methyl protons (~2.3 General Chemical Principles
ppm), Hydroxyl proton
(variable)
Aromatic carbons (~100-160
ppm), Nitrile carbon (~118
Predicted 3C NMR ppm), Methoxy carbon (~56 General Chemical Principles

ppm), Methyl carbon (~20
ppm)

Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxy-2-methoxy-6-
methylbenzonitrile

The following is a representative protocol for the synthesis of 4-Hydroxy-2-methoxy-6-
methylbenzonitrile, based on established organic chemistry principles and retrosynthetic
analysis suggesting a pathway from a substituted phenol.[1]
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Caption: Synthetic workflow for 4-Hydroxy-2-methoxy-6-methylbenzonitrile.
e 2,4-Dihydroxy-6-methylbenzaldehyde
o Dimethyl sulfate (DMS)
e Potassium carbonate (K2COs), anhydrous
¢ Hydroxylamine hydrochloride (NH20OH-HCI)
e Sodium acetate (NaOAc)
e Acetic anhydride
e Acetone
» Ethanol
o Water
e Dichloromethane (DCM)
» Brine (saturated NaCl solution)
¢ Anhydrous magnesium sulfate (MgSOQOa)
e Hydrochloric acid (1 M)
Step 1: Selective O-Methylation

» To a solution of 2,4-dihydroxy-6-methylbenzaldehyde (1 equivalent) in anhydrous acetone,
add anhydrous potassium carbonate (1.5 equivalents).
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Stir the suspension vigorously at room temperature for 30 minutes.
Add dimethyl sulfate (1.1 equivalents) dropwise to the mixture.

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer
Chromatography (TLC).

After completion, cool the reaction to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure.

Dissolve the residue in dichloromethane, wash with water and brine, and dry over anhydrous
magnesium sulfate.

Purify the crude product by column chromatography on silica gel to yield 4-hydroxy-2-
methoxy-6-methylbenzaldehyde.

Step 2: Oximation

Dissolve the 4-hydroxy-2-methoxy-6-methylbenzaldehyde (1 equivalent) in ethanol.

Add a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5
equivalents) in water.

Stir the mixture at room temperature for 2-3 hours until the reaction is complete (monitored
by TLC).

Remove the ethanol under reduced pressure.
Extract the aqueous residue with ethyl acetate.

Wash the combined organic layers with water and brine, then dry over anhydrous
magnesium sulfate.

Evaporate the solvent to obtain the crude oxime, which can be used in the next step without
further purification.

Step 3: Dehydration to Nitrile
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o Reflux the crude oxime (1 equivalent) in acetic anhydride (5 equivalents) for 2-4 hours.
e Pour the cooled reaction mixture onto crushed ice with vigorous stirring.
o Extract the product with ethyl acetate.

o Wash the organic layer with saturated sodium bicarbonate solution until effervescence
ceases, followed by water and brine.

o Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced
pressure.

» Purify the crude product by recrystallization or column chromatography to afford 4-hydroxy-
2-methoxy-6-methylbenzonitrile.

Protocol 2: O-Alkylation of the Phenolic Hydroxyl Group

This protocol describes the etherification of the hydroxyl group of 4-hydroxy-2-methoxy-6-
methylbenzonitrile, a common derivatization in medicinal chemistry to modulate polarity and
binding interactions. The Williamson ether synthesis is a reliable method for this transformation.

[2]

4-Hydroxy-2-methoxy-6-methylbenzonitrile Base (e.g., KaCOs) P> Phenoxide Intermediate Alkyl Halide (R-X O-Alkylated Product

Click to download full resolution via product page

Caption: O-Alkylation of 4-Hydroxy-2-methoxy-6-methylbenzonitrile.

4-Hydroxy-2-methoxy-6-methylbenzonitrile

Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

Potassium carbonate (K2COs), anhydrous

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

Ethyl acetate
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o Water
e Brine
e Anhydrous sodium sulfate (Na2S0a4)

o Dissolve 4-hydroxy-2-methoxy-6-methylbenzonitrile (1 equivalent) in anhydrous DMF or
acetone in a round-bottom flask.

e Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

 Stir the mixture at room temperature for 30 minutes.

e Add the alkyl halide (1.1 equivalents) dropwise.

e Heat the reaction mixture to 60-80°C and stir for 4-12 hours, monitoring by TLC.

 After the reaction is complete, cool the mixture to room temperature and filter off the solids.
e Remove the solvent under reduced pressure.

» Partition the residue between ethyl acetate and water.

o Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

o Concentrate the organic layer and purify the crude product by column chromatography or
recrystallization.

Protocol 3: Hydrolysis of the Nitrile to a Carboxylic Acid

The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.[3][4]
This transformation is fundamental for introducing a carboxylic acid moiety, which is a key
functional group in many drug molecules.
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4-Hydroxy-2-methoxy-6-methylbenzonitrile Acid or Base Hydrolysis (€.g., H2SOs or NaOH) 1 g 4-Hydroxy-2-methoxy-6-methylbenzoic Acid
4-Hydroxy-2-methoxy-6-methylbenzonitrile Reducing Agent (€.., LiAlH)

(4-Hydroxy-2-methoxy-6-methylphenyl)methanamine

Click to download full resolution via product page
Caption: Reduction of 4-Hydroxy-2-methoxy-6-methylbenzonitrile.
4-Hydroxy-2-methoxy-6-methylbenzonitrile

Lithium aluminum hydride (LiAIH4)

Anhydrous tetrahydrofuran (THF)

Sodium sulfate decahydrate or Rochelle's salt solution

Ethyl acetate

Anhydrous sodium sulfate

To a suspension of lithium aluminum hydride (2-3 equivalents) in anhydrous THF under an
inert atmosphere (e.g., nitrogen or argon), add a solution of 4-hydroxy-2-methoxy-6-
methylbenzonitrile (1 equivalent) in anhydrous THF dropwise at 0°C.

After the addition is complete, allow the reaction to warm to room temperature and then
reflux for 4-8 hours.

Monitor the reaction by TLC. Upon completion, cool the mixture to 0°C.

Carefully quench the reaction by the sequential dropwise addition of water, followed by 15%
agueous sodium hydroxide, and then more water (Fieser work-up).

Filter the resulting precipitate and wash thoroughly with ethyl acetate.

Dry the combined filtrate over anhydrous sodium sulfate.
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o Concentrate the solution under reduced pressure to obtain the crude amine, which can be
purified by column chromatography or by conversion to a salt and recrystallization.

Applications in Drug Discovery and Development

The structural motifs accessible from 4-Hydroxy-2-methoxy-6-methylbenzonitrile are
prevalent in a wide range of biologically active molecules. The derivatized products from the
protocols above can serve as key intermediates in the synthesis of compounds targeting
various therapeutic areas. For example, the introduction of different alkyl groups on the
phenolic oxygen can modulate the lipophilicity and steric bulk, influencing receptor binding. The
carboxylic acid derivative can be used in the formation of amides and esters, while the primary
amine can be a building block for the synthesis of more complex heterocyclic systems or for the
introduction of pharmacophoric groups. The inherent functionality of this starting material
makes it a valuable tool for generating compound libraries for high-throughput screening in
drug discovery campaigns.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for 4-Hydroxy-2-
methoxy-6-methylbenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2807286#experimental-procedures-using-4-hydroxy-
2-methoxy-6-methylbenzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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